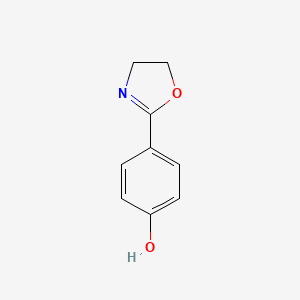










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH2:11]([CH2:13][NH2:14])O.C(Cl)(Cl)Cl.S(Cl)(Cl)=O>C(OCC)(=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]2[O:8][CH2:11][CH2:13][N:14]=2)=[CH:9][CH:10]=1
|


|
Name
|
Phenyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
19.28 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
5.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
21.41 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred as a powder under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Heating commences and fourteen minutes
|
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 150° C.
|
|
Type
|
WAIT
|
|
Details
|
After boiling for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
the chloroform is decanted off
|
|
Type
|
ADDITION
|
|
Details
|
a second portion (100 milliliters) of chloroform is added
|
|
Type
|
WAIT
|
|
Details
|
After boiling for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
the chloroform is again removed by decantation
|
|
Type
|
ADDITION
|
|
Details
|
A third portion (100 milliliters) of chloroform is added
|
|
Type
|
WAIT
|
|
Details
|
by boiling for 5 minutes
|
|
Duration
|
5 min
|
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (100 grams) is added to the powder product
|
|
Type
|
STIRRING
|
|
Details
|
stirring under a nitrogen atmosphere commences
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a fine slurry
|
|
Type
|
ADDITION
|
|
Details
|
is added to the reactor
|
|
Type
|
CUSTOM
|
|
Details
|
to 29° C.
|
|
Type
|
CUSTOM
|
|
Details
|
three minutes
|
|
Duration
|
3 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 25° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
|
Type
|
WAIT
|
|
Details
|
for 237 minutes
|
|
Duration
|
237 min
|
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the product recovered on the filter
|
|
Type
|
WASH
|
|
Details
|
is washed with two portions (50 milliliters) of ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
is added to a beaker
|
|
Type
|
ADDITION
|
|
Details
|
containing deionized water (300 milliliters)
|
|
Type
|
STIRRING
|
|
Details
|
stirred to a solution
|
|
Type
|
ADDITION
|
|
Details
|
Five percent aqueous sodium hydroxide solution is added dropwise to the solution until the pH
|
|
Type
|
CUSTOM
|
|
Details
|
At this time, a white slurry of crystalline product is formed
|
|
Type
|
STIRRING
|
|
Details
|
is stirred for an additional ten minutes before filtration
|
|
Type
|
WASH
|
|
Details
|
The product is washed on the
|
|
Type
|
FILTRATION
|
|
Details
|
filter with two portions (50 milliliters) of deionized water
|
|
Type
|
CUSTOM
|
|
Details
|
removed
|
|
Type
|
ADDITION
|
|
Details
|
added to a porcelain dish
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 50° C.
|
|
Type
|
WAIT
|
|
Details
|
1 mm Hg for two hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
After this time, the product is removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
200 milliliters of the acetone is removed by rotary evaporation
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting product is recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
washed on the
|
|
Type
|
FILTRATION
|
|
Details
|
filter with cold acetone (25 milliliters)
|
|
Type
|
CUSTOM
|
|
Details
|
removed
|
|
Type
|
ADDITION
|
|
Details
|
added to a porcelain dish
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 50° C.
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |